Cas no 23043-08-5 (Benzenamine, 4-[3-(diethylamino)propoxy]-)

Benzenamine, 4-[3-(diethylamino)propoxy]- structure
23043-08-5 structure
Product Name:Benzenamine, 4-[3-(diethylamino)propoxy]-
CAS No:23043-08-5
MF:C13H22N2O
MW:222.326583385468
CID:1412870
PubChem ID:19863402
Update Time:2025-04-20

Benzenamine, 4-[3-(diethylamino)propoxy]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-[3-(diethylamino)propoxy]-
    • 4-[3-(diethylamino)propoxy]Benzenamine
    • SCHEMBL3583731
    • 4-(3-diethylamino-propoxy)-phenylamine
    • 4-(3-diethylamino- propoxy)-phenylamine
    • DA-21603
    • 4-(3-diethylaminopropoxy)-phenylamine
    • SCHEMBL1283881
    • WQQRLTZBDUWWAU-UHFFFAOYSA-N
    • 23043-08-5
    • 4-(N,N-diethylaminopropoxy)aniline
    • 4-[3-(diethylamino)propoxy]aniline
    • Inchi: 1S/C13H22N2O/c1-3-15(4-2)10-5-11-16-13-8-6-12(14)7-9-13/h6-9H,3-5,10-11,14H2,1-2H3
    • InChI Key: WQQRLTZBDUWWAU-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)N)CCCN(CC)CC

Computed Properties

  • Exact Mass: 222.17336
  • Monoisotopic Mass: 222.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.5Ų

Experimental Properties

  • PSA: 38.49

Benzenamine, 4-[3-(diethylamino)propoxy]- Related Literature

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